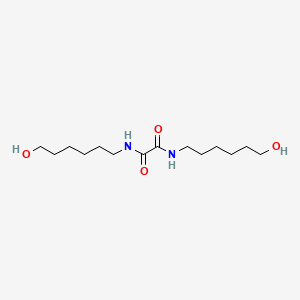
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide is a chemical compound characterized by the presence of two 6-hydroxyhexyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide typically involves the reaction of ethanediamide with 6-hydroxyhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(6-hydroxyhexyl)ethanediamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: This compound has two hydroxyethyl groups instead of hydroxyhexyl groups.
N,N’-Bis(2-hydroxyethyl)oxamide: Similar structure but with different functional groups.
Uniqueness
N~1~,N~2~-Bis(6-hydroxyhexyl)ethanediamide is unique due to the presence of longer hydroxyhexyl chains, which may impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
75396-47-3 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
N,N'-bis(6-hydroxyhexyl)oxamide |
InChI |
InChI=1S/C14H28N2O4/c17-11-7-3-1-5-9-15-13(19)14(20)16-10-6-2-4-8-12-18/h17-18H,1-12H2,(H,15,19)(H,16,20) |
InChI Key |
IAEQSNFQAYAFFC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCNC(=O)C(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















